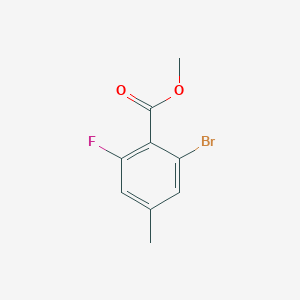

Methyl 2-bromo-6-fluoro-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-6-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDWSSDZMVCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS No. 1807232-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-6-fluoro-4-methylbenzoate, a halogenated aromatic ester with the CAS number 1807232-33-2, is a key building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a benzoate core, offers multiple reactive sites for functionalization. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, potential applications in medicinal chemistry, and essential safety and handling information. The strategic positioning of its functional groups makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 1807232-33-2 | |

| Molecular Formula | C₉H₈BrFO₂ | |

| Molecular Weight | 247.06 g/mol | [1] |

| Physical Form | Liquid | |

| Appearance | Off-white to slight yellow solid | N/A |

| Storage | Sealed in dry, room temperature | [1] |

| InChI Key | HDXDWSSDZMVCKV-UHFFFAOYSA-N | |

| SMILES | O=C(OC)C1=C(F)C=C(C)C=C1Br | N/A |

Synthesis and Mechanism

Plausible Synthesis Pathway

The synthesis can be logically broken down into two primary stages:

Caption: Plausible two-stage synthesis of this compound.

Experimental Protocol (Predicted)

Stage 1: Synthesis of 2-bromo-6-fluoro-4-methylbenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. Based on available literature for similar structures, a multi-step synthesis from a commercially available substituted toluene is a likely approach. This would involve a series of reactions such as bromination, nitration, reduction, and Sandmeyer reaction to introduce the bromo and fluoro groups at the desired positions, followed by oxidation of the methyl group to a carboxylic acid. Given the complexity and lack of a specific published route, this guide will focus on the subsequent esterification step.

Stage 2: Esterification of 2-bromo-6-fluoro-4-methylbenzoic acid

This protocol is based on the well-established Fischer esterification method, which is widely used for the synthesis of esters from carboxylic acids and alcohols.

Materials:

-

2-bromo-6-fluoro-4-methylbenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-6-fluoro-4-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of bromine and fluorine atoms in this compound makes it a versatile building block for the synthesis of more complex, biologically active compounds.

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.

Caption: Potential cross-coupling reactions utilizing this compound.

While specific examples of drug candidates synthesized from this exact isomer are not prominently featured in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The fluoro- and methyl- substituted phenyl ring is a common feature in many kinase inhibitors and other targeted therapies. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds for screening in various disease areas, including oncology, inflammation, and infectious diseases.

Spectroscopic Data (Predicted)

Although experimental spectroscopic data is not publicly available, a predicted ¹H NMR spectrum can provide valuable insights for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0-7.2 ppm (m, 2H): Aromatic protons. The multiplicity and coupling constants will be influenced by the fluorine and bromine substituents.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

δ ~2.4 ppm (s, 3H): Methyl group protons (-CH₃).

Note: This is a predicted spectrum and actual chemical shifts and coupling constants may vary.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

For more detailed information, it is highly recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized aromatic ring provides a platform for the construction of complex and novel molecular architectures. While detailed synthetic and application data for this specific isomer remains somewhat limited in the public domain, its structural features suggest significant potential for the development of new therapeutic agents. Researchers and scientists are encouraged to explore its utility in their synthetic endeavors, while adhering to strict safety protocols.

References

-

Capot Chemical Co., Ltd. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthonix, Inc. (n.d.). Safety Data Sheet. Retrieved January 20, 2026, from [Link]

Sources

Navigating a Data-Scarce Landscape: A Technical Guide to the Physicochemical Properties of Methyl 2-bromo-6-fluoro-4-methylbenzoate and Its Isomers

Preamble: Embracing the Unknown in Chemical Research

In the realm of drug discovery and materials science, the exploration of novel chemical entities is a journey into uncharted territory. While extensive databases provide a wealth of information for many compounds, there are instances where a specific molecule of interest remains largely uncharacterized. This guide confronts such a scenario, focusing on Methyl 2-bromo-6-fluoro-4-methylbenzoate , a compound for which publicly available experimental data is notably scarce.

For researchers and scientists, the absence of established physical and chemical properties for a target molecule presents both a challenge and an opportunity. It necessitates a reliance on predictive models, comparative analysis with structurally similar compounds, and robust in-house experimental validation. This document serves as a comprehensive technical resource, acknowledging the data gap for our primary compound of interest and, in response, providing a detailed examination of its closely related and more thoroughly documented isomers. By understanding the properties of these analogous structures, we can infer a reasonable starting point for the investigation and safe handling of this compound.

This guide is structured to provide a logical workflow for a researcher encountering a data-poor compound. We will begin by formally identifying the compound and its isomers, proceed to a comparative analysis of their known properties, discuss potential synthetic approaches, and outline the critical safety considerations.

Structural Identification and the Isomer Landscape

The precise arrangement of substituents on the benzene ring is critical to the chemical and physical properties of a molecule. The compound of interest, this compound, is one of several isomers with the same molecular formula (C₉H₈BrFO₂) and molecular weight (247.06 g/mol ). The subtle yet significant differences in the positions of the bromo, fluoro, and methyl groups can dramatically influence reactivity, solubility, and biological activity.

To provide a clear framework for our comparative analysis, let us define the structures of our target compound and its key isomers for which data is available:

-

Target Compound: this compound

-

Isomer A: Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2)[1]

-

Isomer B: Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2)[2][3]

A visual representation of these structural differences is essential for clarity.

Figure 1: Logical relationship between the target compound and its documented isomers.

Comparative Physicochemical Properties of Isomers

The following table summarizes the available and predicted physical properties for the documented isomers of this compound. This data provides a valuable baseline for estimating the properties of the target compound. It is crucial to note that many of these values are predicted and should be confirmed experimentally.

| Property | Isomer A: Methyl 2-bromo-4-fluoro-6-methylbenzoate | Isomer B: Methyl 4-bromo-2-fluoro-6-methylbenzoate |

| CAS Number | 1262396-04-2[1] | 1427409-40-2[2][3] |

| Molecular Formula | C₉H₈BrFO₂[1] | C₉H₈BrFO₂[3] |

| Molecular Weight | 247.06 g/mol [1] | 247.06 g/mol [3] |

| Appearance | Not specified | White to light yellow solid[2] |

| Boiling Point | 255.6±35.0 °C (Predicted)[4] | 284.3±40.0 °C (Predicted)[2] |

| Density | 1.506±0.06 g/cm³ (Predicted)[4] | 1.506±0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | Sealed in dry, Room Temperature[4] | Sealed in dry, Room Temperature[2] |

| XLogP3-AA | Not specified | 2.9[3] |

Expert Insight: The predicted boiling points suggest that these are relatively high-boiling liquids or low-melting solids. The predicted densities indicate they are significantly denser than water. For the target compound, this compound, it is reasonable to hypothesize that its physical properties will fall within a similar range. However, the precise melting and boiling points will be influenced by the specific substitution pattern, which affects crystal lattice packing and intermolecular forces.

Synthesis and Reactivity: An Overview

The most common route to this class of compounds is the esterification of the corresponding carboxylic acid. Therefore, the synthesis of this compound would likely proceed from 2-bromo-6-fluoro-4-methylbenzoic acid.

Figure 2: Proposed synthesis of this compound.

A general procedure for the synthesis of a related isomer, Methyl 2-bromo-4-fluoro-6-methylbenzoate, involves the reaction of 2-bromo-4-fluoro-6-methylbenzoic acid with iodomethane[5]. This suggests that the esterification of the corresponding carboxylic acid is a viable route.

General Experimental Protocol for Esterification (Hypothetical for the Target Compound):

-

Reaction Setup: To a solution of 2-bromo-6-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., methanol or an inert solvent like dichloromethane), add an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Reactivity: The bromine atom on the aromatic ring is a key functional group for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of more complex molecules. The presence of the fluorine and methyl groups will influence the electronic properties of the aromatic ring and, consequently, the reactivity of the bromine atom in these reactions. For instance, Isomer B, Methyl 4-bromo-2-fluoro-6-methylbenzoate, is used in the synthesis of isoquinolones and dihydroazaindenone inhibitors of Mnk1 and Mnk2[2].

Spectral Data: A Comparative Look

While no specific spectral data was found for this compound, an analysis of the expected spectra based on its structure and comparison with related compounds is instructive.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would likely display complex splitting patterns due to coupling between the protons and the fluorine atom. The methyl ester protons would appear as a singlet around 3.9 ppm, and the aromatic methyl protons as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the aromatic methyl carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of roughly equal intensity).

Researchers synthesizing this compound should perform thorough spectral analysis to confirm its identity and purity.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety information for its isomers provides a strong basis for a conservative risk assessment.

GHS Hazard Statements for Isomer B (Methyl 4-bromo-2-fluoro-6-methylbenzoate): [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If the substance is volatile or if aerosols may be generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Figure 3: Key safety and handling recommendations.

Conclusion and Future Directions

This compound represents a molecule of interest for which the scientific community has yet to provide a comprehensive public dataset of its physical and chemical properties. This guide has addressed this data scarcity by providing a framework for researchers to proceed with its investigation in a safe and informed manner. By leveraging the available data for its isomers, particularly Methyl 2-bromo-4-fluoro-6-methylbenzoate and Methyl 4-bromo-2-fluoro-6-methylbenzoate, we can establish reasonable predictions for its properties and handling requirements.

The path forward for researchers working with this compound is clear: any synthesis should be followed by rigorous purification and characterization to unequivocally establish its identity and properties. This includes, but is not limited to, melting/boiling point determination, full spectral analysis (NMR, IR, MS), and solubility studies. The publication of this data will be a valuable contribution to the chemical sciences, filling a knowledge gap and enabling further research into the potential applications of this and related compounds.

References

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS#: 1427409-40-2 [amp.chemicalbook.com]

- 3. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-broMo-4-fluoro-6-Methylbenzoate | 1262396-04-2 [amp.chemicalbook.com]

- 5. Methyl 2-broMo-4-fluoro-6-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Substituted Bromofluorobenzoates: A Case Study on Methyl 4-bromo-2-fluoro-6-methylbenzoate

Senior Application Scientist Note: The field of specialty chemicals often involves navigating a landscape of numerous isomers, where public-domain data can be concentrated on specific variants of high commercial or research interest. The requested compound, Methyl 2-bromo-6-fluoro-4-methylbenzoate, is one such specific isomer for which detailed, publicly available technical data is limited.

To provide a scientifically rigorous and practical guide, this document will focus on the closely related and well-documented isomer, Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2) . The principles of synthesis, reactivity, and analysis discussed herein are representative of this class of substituted aromatic esters and provide a strong, instructive foundation for researchers working with related structures.

Core Compound Identification and Physicochemical Properties

Methyl 4-bromo-2-fluoro-6-methylbenzoate is a highly functionalized aromatic compound. The strategic placement of bromo, fluoro, methyl, and methyl ester groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The interplay between the electron-withdrawing nature of the halogens and the electron-donating methyl group defines its unique reactivity.

| Property | Data |

| IUPAC Name | methyl 4-bromo-2-fluoro-6-methylbenzoate |

| CAS Number | 1427409-40-2[1][2][3] |

| Molecular Formula | C₉H₈BrFO₂[1][2] |

| Molecular Weight | 247.06 g/mol [1][2] |

| Appearance | Solid (Form may vary by supplier) |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)F)Br[1] |

| InChI Key | CGSQFHPDASRYOX-UHFFFAOYSA-N[1] |

| Storage | Sealed in dry, room temperature conditions[3] |

Synthesis Pathway and Protocol

The primary and most direct route to Methyl 4-bromo-2-fluoro-6-methylbenzoate is the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-6-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and reliability.

Conceptual Workflow: From Carboxylic Acid to Ester

The synthesis follows a logical two-stage process: first, the creation of the substituted benzoic acid, followed by its esterification. The choice of esterification method depends on scale, available reagents, and desired purity. Acid-catalyzed esterification is common for its cost-effectiveness, while base-mediated alkylation offers mild conditions.

Caption: General synthesis workflow for Methyl 4-bromo-2-fluoro-6-methylbenzoate.

Field-Proven Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of the target compound from its carboxylic acid precursor. The causality behind this choice is its simplicity and use of common, inexpensive reagents.

Pillar of Trustworthiness: This self-validating protocol includes in-process checks (TLC) and a robust purification step to ensure the final product's identity and purity.

-

Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL) to the flask, ensuring the acid is fully dissolved. Cautiously, add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise while stirring. The catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic ester product will preferentially partition into the ethyl acetate layer.

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary, yielding the pure Methyl 4-bromo-2-fluoro-6-methylbenzoate.

Reactivity Profile and Key Synthetic Applications

The utility of Methyl 4-bromo-2-fluoro-6-methylbenzoate stems from the distinct reactivity of its functional groups. The C-Br bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds, a critical step in building molecular complexity.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This is a foundational technology in modern drug discovery and materials science.[4] The choice of reaction partner dictates the type of bond formed.

Caption: Potential cross-coupling reactions for the target compound.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

This specific building block is utilized in the synthesis of isoquinolones and dihydroazaindenones, which have been identified as potent inhibitors of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[5] These kinases are implicated in cancer progression, making their inhibitors promising therapeutic candidates. The synthesis leverages the C-Br bond for a coupling reaction to construct the core scaffold of the final active pharmaceutical ingredient (API).

Predicted Spectroscopic Signatures

While a specific experimental spectrum is not provided, the structure of Methyl 4-bromo-2-fluoro-6-methylbenzoate allows for a confident prediction of its key spectroscopic features.

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (~7.0-7.5 ppm). Due to coupling with the adjacent fluorine atom, these signals will appear as doublets or doublet of doublets.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.9 ppm.

-

Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Multiple signals between 110-140 ppm. The carbons bonded to bromine and fluorine will show characteristic shifts and splitting (C-F coupling).

-

Methoxy Carbon (-OCH₃): A signal around 52 ppm.

-

Methyl Carbon (-CH₃): A signal around 20 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 246 and 248.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm⁻¹).

-

Safety and Handling

Based on GHS classifications for this compound and its close isomers, Methyl 4-bromo-2-fluoro-6-methylbenzoate should be handled with appropriate care.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

Methyl 4-bromo-2-fluoro-6-methylbenzoate stands as a quintessential example of a modern synthetic building block. Its carefully arranged functional groups provide a robust platform for constructing complex molecular architectures through well-established and reliable chemical transformations, most notably palladium-catalyzed cross-coupling. Its documented role in the development of kinase inhibitors underscores its value to the drug discovery pipeline. The synthetic and reactivity principles detailed in this guide for this specific isomer serve as an authoritative framework for researchers engaged in the synthesis and application of related substituted aromatic compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

Amorechem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

-

Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. IUCrData. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073547, 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

- 1. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS#: 1427409-40-2 [amp.chemicalbook.com]

- 6. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate, a key building block in modern medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: Electrophilic Aromatic Bromination and a Sandmeyer Reaction-based approach. The guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of the two routes to inform strategic synthetic planning. All methodologies are substantiated with citations to authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

This compound is a highly functionalized aromatic compound whose structural motifs—a sterically hindered ortho-bromo-fluoro substitution pattern and a methyl ester—make it a valuable intermediate for introducing complex molecular architecture. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents and advanced organic materials where precise control of substituent placement is critical for modulating biological activity or material properties.

A retrosynthetic analysis of the target molecule reveals two logical bond disconnections that form the basis of our strategic approach.

Scheme 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target compound reveals two primary pathways.

-

Route A (Electrophilic Bromination): This approach involves the late-stage introduction of the bromine atom onto a pre-existing aromatic core. The synthesis begins with the commercially available 2-Fluoro-4-methylbenzoic acid, which undergoes regioselective bromination at the C6 position (ortho to the fluorine and meta to the carboxylic acid and methyl groups). The resulting 2-bromo-6-fluoro-4-methylbenzoic acid is then subjected to esterification to yield the final product.

-

Route B (Sandmeyer Reaction): This strategy introduces the bromo and fluoro functionalities from an aniline precursor. Starting from 2-Amino-6-fluoro-4-methylbenzoic acid, a diazotization reaction followed by a copper(I) bromide-mediated Sandmeyer reaction installs the bromine atom. The synthesis is completed by the subsequent esterification of the carboxylic acid.

This guide will now detail the theoretical and practical considerations for both synthetic routes.

Synthetic Route A: Electrophilic Aromatic Bromination

This pathway is predicated on the direct and regioselective bromination of 2-fluoro-4-methylbenzoic acid. The directing effects of the existing substituents are paramount to the success of this route. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The methyl group is also an ortho-, para-director. The target C6 position is ortho to the strongly activating fluorine atom, making it susceptible to electrophilic attack.

Mechanism: Ortho-Bromination

The key step is the electrophilic substitution at the position ortho to the fluorine atom. This regioselectivity is driven by the ability of the fluorine to stabilize the adjacent carbocationic intermediate (the sigma complex) through resonance, despite its inductive electron-withdrawing nature. A strong brominating agent, often in the presence of a Lewis or protic acid catalyst, is required to overcome the deactivating effect of the carboxyl group.

Mechanism of regioselective electrophilic bromination.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzoic Acid

A robust method for this transformation involves the use of N-Bromosuccinimide (NBS) in a strong acid medium, which generates the electrophilic bromine species in situ.

-

To a stirred solution of 2-fluoro-4-methylbenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq.) portion-wise, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude product is dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Fischer Esterification)

The classic Fischer-Speier esterification provides a reliable method for converting the carboxylic acid to its methyl ester.

-

Suspend 2-bromo-6-fluoro-4-methylbenzoic acid (1.0 eq.) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC[1].

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Synthetic Route B: Sandmeyer Reaction

This route offers an alternative approach, particularly if the required aniline precursor, 2-amino-6-fluoro-4-methylbenzoic acid, is readily available or easily synthesized. The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a wide range of functionalities, including halides, via a diazonium salt intermediate[2][3].

Mechanism: Diazotization and Sandmeyer Reaction

The process begins with the formation of a diazonium salt by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate then undergoes a copper(I)-catalyzed reaction where the diazonio group is replaced by a bromide ion.

Workflow for the Sandmeyer conversion of an aniline to an aryl bromide.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzoic Acid via Sandmeyer Reaction

This protocol is adapted from standard Sandmeyer procedures for the synthesis of aryl bromides.

-

Suspend 2-amino-6-fluoro-4-methylbenzoic acid (1.0 eq.) in an aqueous solution of hydrobromic acid (48%) at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains between 0-5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, dissolve copper(I) bromide (1.1 eq.) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

The esterification is carried out using the same Fischer esterification protocol as described in Route A, Step 2.

Comparative Analysis and Data

Both synthetic routes are viable for the preparation of this compound. The choice of route will often depend on the availability and cost of starting materials, as well as considerations of scale and safety.

| Parameter | Route A: Electrophilic Bromination | Route B: Sandmeyer Reaction |

| Starting Material | 2-Fluoro-4-methylbenzoic acid | 2-Amino-6-fluoro-4-methylbenzoic acid |

| Key Transformation | Regioselective Electrophilic Bromination | Diazotization / Sandmeyer Reaction |

| Potential Byproducts | Isomeric bromination products | Phenolic byproducts, azo-coupling products |

| Reagent Hazards | Concentrated H₂SO₄, NBS (lachrymator) | NaNO₂ (oxidizer), unstable diazonium salts |

| Number of Steps | 2 | 2 |

| Overall Yield | Potentially high, dependent on bromination selectivity | Generally moderate to good |

Safety and Handling

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate acid-resistant gloves and face shield.

-

Sodium Nitrite: A strong oxidizing agent. Can be toxic if ingested.

-

Diazonium Salts: Are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation.

-

Copper(I) Bromide: Harmful if swallowed or inhaled.

All experimental work should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety protocols.

References

-

PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluorobenzoic acid.

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Methyl 2-bromo-6-fluoro-4-methylbenzoate safety and handling

An In-depth Technical Guide for the Safe Handling of Methyl 2-bromo-6-fluoro-4-methylbenzoate

Disclaimer: Specific safety and toxicological data for this compound (CAS No. Not Publicly Available) is limited. The guidance provided herein is synthesized from established principles of laboratory safety, data on structurally similar halogenated aromatic esters, and material safety data sheets for its isomers. Professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department and conduct a thorough, task-specific risk assessment before handling this chemical.

Compound Identification and Hazard Classification

This compound is a substituted aromatic ester, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical synthesis. Its structure, featuring both bromine and fluorine atoms on the benzene ring, necessitates a rigorous approach to safety and handling due to the potential for irritant effects and toxicity characteristic of many halogenated organic molecules.

Chemical Identity

| Property | Data for Methyl 4-bromo-2-fluoro-6-methylbenzoate | Data for Methyl 2-bromo-6-fluorobenzoate |

| IUPAC Name | methyl 4-bromo-2-fluoro-6-methylbenzoate[1] | methyl 2-bromo-6-fluorobenzoate[2] |

| CAS Number | 1427409-40-2[1] | 820236-81-5[2] |

| Molecular Formula | C₉H₈BrFO₂[1] | C₈H₆BrFO₂[2] |

| Molecular Weight | 247.06 g/mol [1] | 233.03 g/mol [2] |

| Appearance | Solid (typical for substituted benzoates) | Not specified, likely liquid or low-melting solid |

GHS Hazard Classification

Based on data for its isomers, this compound should be handled as a hazardous substance. The following GHS classifications are reported for structurally similar compounds and should be considered applicable until specific data is available.

| Hazard Class | GHS Hazard Statement | Source Isomer(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2][3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2][3] |

Toxicological Profile and Exposure Control

The primary hazards associated with halogenated benzoates are irritation to the skin, eyes, and respiratory system, along with oral toxicity.[1][2] The causality stems from the molecule's ability to react with biological macromolecules, leading to inflammation and cellular damage.

Routes of Exposure & Health Effects

-

Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[4] Handling as a solid powder or volatile liquid can increase this risk.

-

Skin Contact: Causes skin irritation.[1][3] Prolonged contact may lead to redness and pain. Absorption through the skin is a potential route for systemic toxicity.

-

Eye Contact: Causes serious eye irritation.[1][3] Direct contact can result in pain, watering, and redness.

-

Ingestion: Harmful if swallowed.[1][2] May cause soreness of the mouth and throat, and in severe cases, convulsions or loss of consciousness.[4]

Engineering Controls

The first line of defense is to minimize exposure through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is critical to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact.[8] The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Step-by-Step Spill Cleanup (Small, Manageable Spill):

-

Alert & Secure: Alert personnel in the immediate area. [9]Ensure the area is well-ventilated, typically by keeping the fume hood sash down.

-

PPE: Don appropriate PPE, including double gloves and chemical splash goggles.

-

Containment: For liquids, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent. [10]For solids, gently cover with a damp paper towel to prevent dust from becoming airborne. [11]4. Absorption: Apply absorbent material over the spill, working from the outside towards the center to prevent spreading. [9][10]5. Collection: Once fully absorbed, carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container. [12]6. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. [5]7. Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

First Aid for Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing. [4]Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][12]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. [5]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. [13]Rinse the mouth with water. If the person is conscious, have them drink water. [4][12]Seek immediate medical attention and show the Safety Data Sheet to the medical professional. [12]

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

-

Waste Segregation: All waste containing this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

-

Containerization: Collect waste in a dedicated, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

-

Disposal Protocol: Do not dispose of this chemical down the drain. [12]Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [4][12]Contact your institution's EHS department for specific disposal procedures.

References

- Capot Chemical. (2015, December 2).

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate (CID 71744219). National Center for Biotechnology Information. [Link]

- Apollo Scientific. (2023, February 24).

- Xingrui Pharmaceutical Chemical Co., Ltd.

- BenchChem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste. BenchChem.

- Fisher Scientific. SAFETY DATA SHEET - Methyl 4-bromo-2-(bromomethyl)

- TCI Chemicals. (2025, January 15).

-

PubChem. Methyl 2-bromo-6-fluorobenzoate (CID 12192163). National Center for Biotechnology Information. [Link]

- Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.

- Fisher Scientific. (2010, November 29).

- University of British Columbia Safety & Risk Services. Spill Clean up Procedure.

- Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.

- Creative Safety Supply.

- Queen Mary University of London Health & Safety Director

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- Thermo Fisher Scientific. (2009, September 18).

-

PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate (CID 44558847). National Center for Biotechnology Information. [Link]

- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

- Bernardo Ecenarro. Recommended PPE to handle chemicals.

- Achmem.

- ChemicalBook.

- BLD Pharm.

- Fisher Scientific.

Sources

- 1. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. capotchem.com [capotchem.com]

- 13. tcichemicals.com [tcichemicals.com]

solubility of Methyl 2-bromo-6-fluoro-4-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-6-fluoro-4-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry, particularly as an intermediate in the development of novel pharmaceutical compounds and complex molecular architectures. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical solubility principles governing this compound, a detailed, field-tested protocol for its experimental solubility determination, and guidance on interpreting the resulting data. By grounding our approach in the principles of physical organic chemistry, we offer a robust framework for researchers to handle this and similar intermediates with precision and scientific rigor.

Physicochemical Characterization and Theoretical Solubility Profile

This compound (C₉H₈BrFO₂) is a halogenated aromatic ester. While specific experimental data for this exact isomer is not widely published, we can deduce its likely properties and solubility behavior from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈BrFO₂ | Calculation |

| Molecular Weight | 247.06 g/mol | Calculation[1][2] |

| General Appearance | Likely a white to off-white solid or light yellow liquid. | Inferred from related compounds[3][4] |

| Storage Conditions | Store in a cool, dry, well-sealed container. | Inferred from supplier data for analogues[5] |

Structural Analysis and Predicted Solubility:

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like".[2] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Features : The primary polar functional group is the methyl ester (-C(=O)OCH₃). The carbon-oxygen bonds create a dipole moment, and the lone pairs on the oxygen atoms can act as hydrogen bond acceptors. The electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity.

-

Non-Polar Features : The benzene ring and the methyl group (-CH₃) are non-polar (lipophilic).

Predictions:

-

High Solubility Expected in :

-

Polar Aprotic Solvents : Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the ester group.

-

Moderately Polar Solvents : Such as ethers (e.g., diethyl ether), which can interact favorably with the molecule.[3]

-

Alcohols : Such as methanol, ethanol, and isopropanol. While the compound cannot donate hydrogen bonds, the ester can accept them from the solvent.[3]

-

-

Moderate to Low Solubility Expected in :

-

Non-Polar Solvents : Such as hexanes, toluene, and cyclohexane. The polar ester group will limit solubility in entirely non-polar media.

-

-

Very Low Solubility (Essentially Insoluble) Expected in :

-

Water : The molecule's large non-polar surface area (the substituted benzene ring) will dominate, making it poorly soluble in water despite the polar ester group.[3]

-

Experimental Workflow for Solubility Determination

Given the absence of published quantitative data, an experimental approach is necessary. The following protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound

-

Analytical balance

-

Vortex mixer

-

Set of clean, dry test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

A range of organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Methanol, Water)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Based on data for analogous compounds, this substance should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][4][6]

-

Avoid inhalation of dust or vapors.

-

Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for the specific solvents being used.

Step-by-Step Experimental Protocol

This protocol is adapted from standard organic chemistry laboratory techniques for solubility determination.[7]

-

Preparation : Label a series of test tubes, one for each solvent to be tested.

-

Analyte Dispensing : Accurately weigh and add approximately 25 mg of this compound to each test tube. The key is consistency across all samples.

-

Solvent Addition (Iterative) :

-

Add 0.25 mL of the first solvent to the corresponding test tube.

-

Vortex the tube vigorously for 60 seconds.

-

Visually inspect the sample for complete dissolution. If undissolved solid remains, the compound is not soluble at this concentration (>100 mg/mL).

-

If the solid dissolves completely, add another 0.25 mL of solvent (total 0.50 mL) and vortex again.

-

Continue adding 0.25 mL aliquots of solvent (up to a total of 1.0 mL) until the solid is fully dissolved or the maximum volume is reached.

-

-

Observation and Classification : Record the total volume of solvent required to dissolve the 25 mg sample. Classify the solubility based on the criteria in Table 2.

-

Repeat : Repeat steps 3 and 4 for each solvent in your panel.

Caption: Experimental workflow for qualitative solubility determination.

Data Interpretation and Presentation

The results should be tabulated for clear comparison. This table serves as a template for recording experimental findings.

Table 2: Solubility Classification of this compound

| Solvent Class | Solvent | Volume to Dissolve 25 mg (mL) | Approx. Solubility (mg/mL) | Classification |

| Non-Polar | Hexane | |||

| Toluene | ||||

| Moderately Polar | Diethyl Ether | |||

| Dichloromethane | ||||

| Polar Aprotic | Ethyl Acetate | |||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Water |

Classification Criteria:

-

Very Soluble (VS) : < 0.5 mL required (~ >50 mg/mL)

-

Soluble (S) : 0.5 - 1.0 mL required (~ 25-50 mg/mL)

-

Sparingly Soluble (SS) : > 1.0 mL required (partially dissolves)

-

Insoluble (I) : No significant dissolution in 1.0 mL (< 25 mg/mL)

Advancing to Quantitative Analysis

For applications requiring precise concentration data, such as reaction stoichiometry or formulation development, a quantitative method is necessary.

-

Prepare a Saturated Solution : Add an excess of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibrate : Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Isolate Supernatant : Carefully filter or centrifuge the mixture to remove all undissolved solids.

-

Quantify Solute : Take a precise volume of the clear supernatant and remove the solvent under reduced pressure. Weigh the remaining solid residue.

-

Calculate Solubility : The solubility can be calculated in g/L or mol/L. Modern instrumental techniques like HPLC or NMR with an internal standard can also be used for more precise quantification.[2]

Conclusion for the Drug Development Professional

A systematic evaluation of the solubility of this compound is a critical preliminary step in its application. The predicted profile suggests high solubility in common polar aprotic and alcoholic solvents, and poor solubility in non-polar and aqueous media. The detailed experimental protocol provided herein offers a direct and reliable path to validating these predictions and establishing a practical working knowledge of the compound's behavior. This data is essential for optimizing reaction conditions, developing effective purification strategies (e.g., crystallization vs. chromatography), and informing downstream formulation activities, ultimately accelerating the drug development pipeline.

References

-

LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [sigmaaldrich.com]

- 5. 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

A Technical Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate and Its Isomers for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS: 1807232-33-2), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Recognizing the specificity of isomeric substitution patterns in synthetic applications, this document also provides comprehensive details on its closely related and more frequently cited isomers: Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2) and Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2). For researchers, scientists, and drug development professionals, understanding the commercial availability, chemical reactivity, and strategic applications of these compounds is paramount to accelerating the synthesis of novel molecular entities.

Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks

Polysubstituted aromatic rings are privileged scaffolds in a vast array of pharmaceuticals. The precise placement of different functional groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. Halogenated benzoates, such as the title compound and its isomers, are particularly valuable. The bromine atom serves as a versatile synthetic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The methyl and methyl ester groups offer additional points for modification or can influence the overall conformation of the molecule.

This guide will navigate the commercial landscape for these key intermediates, delve into their chemical properties and reactivity, and provide a detailed, field-proven experimental protocol for a key application, empowering researchers to effectively integrate these building blocks into their synthetic workflows.

Commercial Availability and Physicochemical Properties

This compound and its isomers are available from a range of specialty chemical suppliers. Purity levels are typically suitable for research and development purposes, with higher purity grades available upon request for more sensitive applications. When sourcing these materials, it is crucial to verify the specific isomer and CAS number to ensure the correct substitution pattern for the intended synthetic route.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| This compound | 1807232-33-2 | C₉H₈BrFO₂ | 247.06 | Ambeed, Sigma-Aldrich, Parchem, Arctom, BLD Pharm[1][2][3][4] |

| Methyl 2-bromo-4-fluoro-6-methylbenzoate | 1262396-04-2 | C₉H₈BrFO₂ | 247.06 | Biosynth |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 1427409-40-2 | C₉H₈BrFO₂ | 247.06 | PubChem lists multiple suppliers[5] |

Note: Supplier availability is subject to change. Researchers should consult supplier websites for current stock and purity information.

Synthesis and Reactivity

General Synthesis: Fischer Esterification

The most common and direct route to this compound and its isomers is the Fischer esterification of the corresponding carboxylic acid precursor (e.g., 2-bromo-6-fluoro-4-methylbenzoic acid). This acid-catalyzed reaction typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[6][7] The reaction is driven to completion by using an excess of methanol.

Caption: General workflow for the synthesis via Fischer esterification.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine substituent on the aromatic ring is the primary site of reactivity for these compounds, making them excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aromatic ring and an organoboron species, is a particularly powerful application.[8] This reaction's tolerance of a wide range of functional groups makes it a cornerstone of modern organic synthesis, especially in the construction of complex biaryl structures found in many drug molecules.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the methyl benzoate derivative.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of MNK1/MNK2 Inhibitors

A significant application of these building blocks is in the synthesis of kinase inhibitors. Specifically, the isomer Methyl 4-bromo-2-fluoro-6-methylbenzoate has been utilized in the creation of inhibitors for MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[9] MNK1 and MNK2 are involved in the regulation of protein synthesis and are considered promising targets in oncology.[10][11] The development of potent and selective MNK inhibitors is an active area of research.[9][12]

The brominated benzoate serves as a key fragment that can be elaborated through reactions like the Suzuki-Miyaura coupling to build the final inhibitor scaffold. The fluorine and methyl substituents on the ring are crucial for achieving the desired binding interactions with the target kinases.

Representative Experimental Protocol: Suzuki-Miyaura Coupling for MNK Inhibitor Precursor Synthesis

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a brominated methyl benzoate, based on established methodologies for similar substrates.[13][14][15] This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Objective: To synthesize a biaryl precursor for an MNK inhibitor via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a Schlenk flask, add Methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure homogeneity.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Ligand (SPhos): Buchwald-type phosphine ligands like SPhos are electron-rich and sterically bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, particularly with sterically hindered or electronically deactivated substrates.

-

Base (K₃PO₄): The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center. Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings.

-

Solvent System (Dioxane/Water): The mixed solvent system is necessary to dissolve both the organic-soluble reactants and the inorganic base, creating a homogeneous reaction mixture where all components can interact effectively.

Safety and Handling of Halogenated Aromatic Compounds

Halogenated aromatic compounds require careful handling due to their potential toxicity.[4] While specific toxicological data for this compound is not extensively documented, it is prudent to treat it and its isomers with the same precautions as other compounds in this class.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[16][17]

-

Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[18]

-

Exposure: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[18]

-

Disposal: Dispose of waste materials containing these compounds in accordance with institutional and local regulations for hazardous chemical waste.[16] Do not dispose of them down the drain.

Conclusion

This compound and its isomers are valuable and commercially available building blocks for pharmaceutical research and development. Their utility primarily stems from the presence of a bromine atom, which serves as a key functional group for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The strategic placement of fluorine and methyl groups further enhances their potential in designing molecules with tailored biological properties. By understanding the synthesis, reactivity, and safe handling of these compounds, researchers can effectively leverage them to advance the frontiers of drug discovery.

References

Sources

- 1. 1807232-33-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. arctomsci.com [arctomsci.com]

- 3. parchem.com [parchem.com]

- 4. Aryl Halides for Cross-Coupling | Organic Synthesis Building Blocks (9) [myskinrecipes.com]

- 5. Synthesis Of Methyl Benzoate Lab Report | ipl.org [ipl.org]

- 6. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ehs.providence.edu [ehs.providence.edu]

- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 18. LCSS: BROMINE [web.stanford.edu]

A Comprehensive Spectroscopic Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for Methyl 2-bromo-6-fluoro-4-methylbenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published spectra for this specific molecule, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to present a comprehensive and predictive characterization. This approach is designed to empower researchers in identifying and understanding the structural features of this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted benzene ring, presenting a unique spectroscopic fingerprint. The interplay of the electron-withdrawing bromo and fluoro substituents, the electron-donating methyl group, and the methyl ester moiety creates a distinct pattern of signals in various spectroscopic analyses. Understanding these interactions is key to accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of substituent effects on aromatic systems.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H (H-3) | 7.1 - 7.3 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic-H (H-5) | 7.0 - 7.2 | Singlet (broad) | - |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | - |

-

Aromatic Protons: The two aromatic protons will exhibit distinct signals. The proton at position 3 will be coupled to the adjacent fluorine atom, resulting in a doublet, which may be further split by a smaller long-range coupling to the proton at position 5. The proton at position 5 is expected to appear as a broad singlet due to minimal coupling with other protons.

-

Methyl Groups: The methyl ester protons (-OCH₃) are expected to appear as a singlet in the downfield region typical for ester methyls. The methyl group attached to the aromatic ring will also be a singlet, resonating at a characteristic chemical shift for benzylic protons.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[2]

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| C-F | 158 - 162 (doublet, ¹JCF) |

| C-Br | 115 - 120 |

| C-COOCH₃ | 130 - 135 |

| C-CH₃ | 140 - 145 |

| Aromatic C-H (C-3) | 125 - 130 (doublet, JCF) |

| Aromatic C-H (C-5) | 130 - 135 |

| Methoxy (-OCH₃) | 52 - 55 |

| Methyl (-CH₃) | 20 - 23 |

-